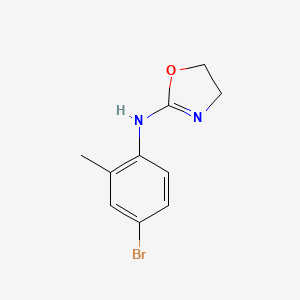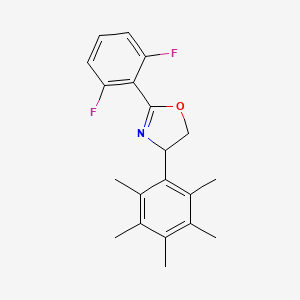
2-(2,6-Difluorophenyl)-4-(pentamethylphenyl)-4,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Difluorophenyl)-4-(pentamethylphenyl)-4,5-dihydro-1,3-oxazole is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-4-(pentamethylphenyl)-4,5-dihydro-1,3-oxazole typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable amine and a source of pentamethylphenyl group under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Difluorophenyl)-4-(pentamethylphenyl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The difluorophenyl and pentamethylphenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can lead to the formation of various substituted oxazole compounds.
Applications De Recherche Scientifique
2-(2,6-Difluorophenyl)-4-(pentamethylphenyl)-4,5-dihydro-1,3-oxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2,6-Difluorophenyl)-4-(pentamethylphenyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The difluorophenyl and pentamethylphenyl groups may play a role in binding to target molecules, influencing the compound’s biological activity. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Difluorophenylacetic acid: Another compound containing the difluorophenyl group, used in various chemical applications.
1,2,3-Trifluorobenzene: A fluorinated benzene derivative with different substitution patterns.
(2,6-Difluorophenyl)trimethylsilane: A compound with similar structural features but different functional groups.
Uniqueness
2-(2,6-Difluorophenyl)-4-(pentamethylphenyl)-4,5-dihydro-1,3-oxazole is unique due to the combination of difluorophenyl and pentamethylphenyl groups within the oxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
142528-34-5 |
|---|---|
Formule moléculaire |
C20H21F2NO |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
2-(2,6-difluorophenyl)-4-(2,3,4,5,6-pentamethylphenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H21F2NO/c1-10-11(2)13(4)18(14(5)12(10)3)17-9-24-20(23-17)19-15(21)7-6-8-16(19)22/h6-8,17H,9H2,1-5H3 |
Clé InChI |
ROZQZNMFHUNJDA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C)C)C2COC(=N2)C3=C(C=CC=C3F)F)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Methylbenzyl)seleno]-L-alanine](/img/structure/B12556144.png)
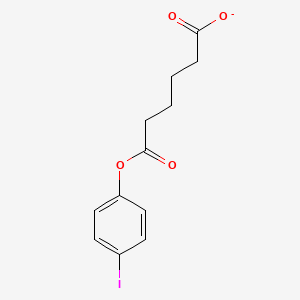
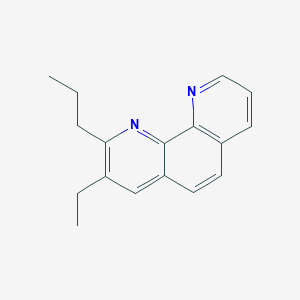
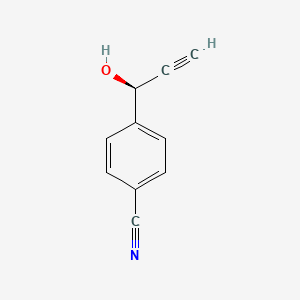
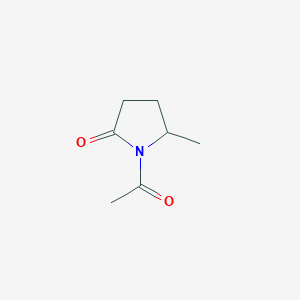
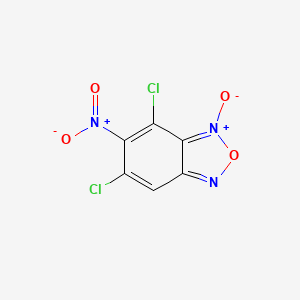

![1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B12556187.png)
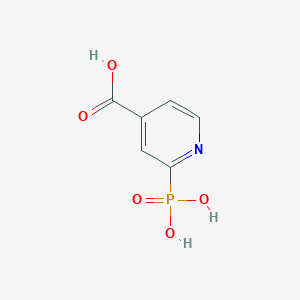

![4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12556212.png)
![2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione](/img/structure/B12556223.png)
